Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
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Overview
Description
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate typically involves the bromination and fluorination of an indole precursor. One common method includes the reaction of 4-bromo-1H-indole-3-carboxylic acid with a fluorinating agent under controlled conditions. The esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate
- Methyl 6-bromo-7-fluoro-1H-indole-3-carboxylate
- Methyl 4-chloro-7-fluoro-1H-indole-3-carboxylate
Uniqueness
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms at specific positions on the indole ring can result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H7BrFNO2 |
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Molecular Weight |
272.07 g/mol |
IUPAC Name |
methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3 |
InChI Key |
GOJOICPCKSBANS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C=CC(=C12)Br)F |
Origin of Product |
United States |
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